molecular formula C15H22N2O B8634565 p-(4-Propyl-1-piperazinyl)acetophenone

p-(4-Propyl-1-piperazinyl)acetophenone

Cat. No. B8634565
M. Wt: 246.35 g/mol
InChI Key: PWDRANFZMOMMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03954734

Procedure details

From a solution of the sodium salt of p-(4-propyl-1-piperazinyl)benzoylacetaldehyde in 150 ml. of water (prepared from 5.7 g. of sodium methoxide in 500 ml. of tetrahydrofuran, and a solution of 24.6 g. of p-(4-propyl-1-piperazinyl)acetophenone and 8.0 ml. of ethyl formate in 100 ml. of tetrahydrofuran), 8.4 g of 2-cyanoacetamide and a solution consisting of 0.95 ml. of acetic acid, 4.0 ml. of water and 0.9 ml. of piperidine, there is obtained 6-[p-propyl-1-piperazinyl)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 288°-290° (dec.).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
p-(4-propyl-1-piperazinyl)benzoylacetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
8.4 g
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Na].C([N:5]1CC[N:8]([C:11]2[CH:21]=[CH:20][C:14]([C:15](CC=O)=O)=CC=2)CC1)CC.C[O-].[Na+].C(N1CC[N:31]([C:34]2C=[CH:38][C:37]([C:40](=[O:42])C)=[CH:36][CH:35]=2)CC1)CC.C(OCC)=O.C(CC(N)=O)#N>O.C(O)(=O)C.O1CCCC1>[NH:8]1[CH2:11][CH2:21][CH2:20][CH2:14][CH2:15]1.[O:42]=[C:40]1[NH:31][CH:34]=[CH:35][CH:36]=[C:37]1[C:38]#[N:5] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
p-(4-propyl-1-piperazinyl)benzoylacetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1CCN(CC1)C1=CC=C(C(=O)CC=O)C=C1
Step Six
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1CCN(CC1)C1=CC=C(C=C1)C(C)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Step Nine
Name
Quantity
8.4 g
Type
reactant
Smiles
C(#N)CC(=O)N
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCCCC1
Name
Type
product
Smiles
O=C1C(C#N)=CC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.